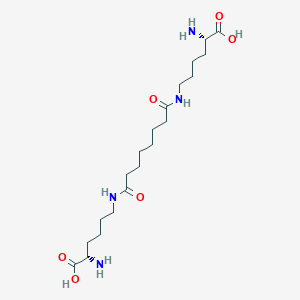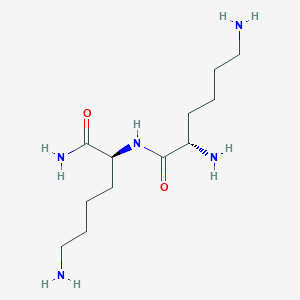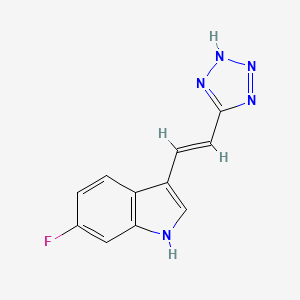
Lu AF21934
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- It appears as white or slightly yellow crystalline powder.
- Notably, Oleyl Anilide has been found in certain toxic oil stocks and is associated with Toxic Oil Syndrome (TOS) .
Oleyl Anilide: , is a compound with the chemical formula .
Wissenschaftliche Forschungsanwendungen
Chemistry: Oleyl Anilide serves as a building block in organic synthesis, contributing to the creation of more complex molecules.
Biology: Researchers study its effects on biological systems, including immune responses and potential toxicity.
Medicine: Investigations explore its pharmacological properties and potential therapeutic applications.
Industry: Although not widely used, it finds applications in surfactants and stabilizers.
Wirkmechanismus
- Oleyl Anilide’s mechanism of action involves inhibiting acyl-coenzyme A:cholesterol acyltransferase (ACAT) .
- ACAT inhibition affects cholesterol metabolism, potentially impacting lipid homeostasis and cellular processes.
Biochemische Analyse
Biochemical Properties
Lu AF21934 is a positive allosteric modulator (PAM) of metabotropic glutamate receptor 4 (mGluR4) . It is selective for mGluR4 over other receptors and enzymes . The interaction of this compound with mGluR4 plays a crucial role in its biochemical properties .
Cellular Effects
This compound influences cell function by modulating the activity of mGluR4 . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to mGluR4, acting as a positive allosteric modulator . This binding can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolic pathways associated with mGluR4 . It may interact with various enzymes and cofactors within these pathways .
Vorbereitungsmethoden
Synthetic Routes: Oleyl Anilide can be synthesized through organic reactions. One common method involves the reaction between (an unsaturated fatty acid) and (a primary aromatic amine).
Reaction Conditions: The reaction typically occurs under mild conditions, such as refluxing in a suitable solvent.
Industrial Production: While Oleyl Anilide is not produced on a large scale industrially, it serves as an intermediate in organic synthesis.
Analyse Chemischer Reaktionen
Reactions: Oleyl Anilide can undergo various reactions, including
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Major Products: The major products formed from these reactions include derivatives of Oleyl Anilide with modified properties.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Oleyl Anilide stands out due to its specific chemical structure and ACAT inhibitory activity.
Similar Compounds: While Oleyl Anilide is unique, related compounds include other anilides, fatty acid derivatives, and ACAT inhibitors.
Remember that Oleyl Anilide’s association with TOS underscores its significance in toxicology and research. If you have any further questions, feel free to ask!
Eigenschaften
IUPAC Name |
(1R,2S)-2-N-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O2/c15-11-6-5-8(7-12(11)16)18-14(20)10-4-2-1-3-9(10)13(17)19/h5-7,9-10H,1-4H2,(H2,17,19)(H,18,20)/t9-,10+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKZWCJNDWOBAM-ZJUUUORDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)N)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the primary mechanism of action of (1S,2R)-N1-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide (Lu AF21934)?
A1: this compound is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). [, , ] This means it binds to an allosteric site on the mGlu4 receptor, distinct from the glutamate binding site, and enhances the receptor's response to glutamate. [, , ] By potentiating mGlu4 activity, this compound ultimately reduces glutamate release in specific brain regions. [, ]
Q2: Were there any studies exploring the potential of this compound in movement disorders beyond Parkinson's disease?
A2: Yes, one study investigated the effects of this compound on harmaline-induced tremor in rats, a model often used to study essential tremor. [] Interestingly, while this compound successfully reduced harmaline-induced hyperactivity, it did not significantly impact the tremor component. [] This suggests that the compound might not be effective against all types of movement disorders.
Q3: Beyond neurological applications, has this compound been studied for other potential therapeutic benefits?
A3: Yes, researchers also investigated the anxiolytic and antidepressant-like properties of this compound. [] While the compound displayed promising anxiolytic-like effects in rodent models, it did not demonstrate significant antidepressant-like activity. [] This suggests a degree of selectivity in its pharmacological profile.
Q4: What are the limitations of the available research on (1S,2R)-N1-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide (this compound)?
A4: Currently, most research on this compound is preclinical, primarily conducted in vitro or using animal models. [, , , , , ] While these studies provide valuable insights, further research, particularly clinical trials, is crucial to validate these findings in humans and to comprehensively assess its safety and efficacy for therapeutic applications. Additionally, the long-term effects and potential for developing tolerance or resistance to this compound remain to be thoroughly investigated.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

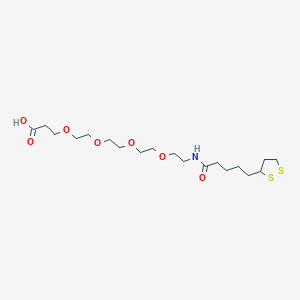

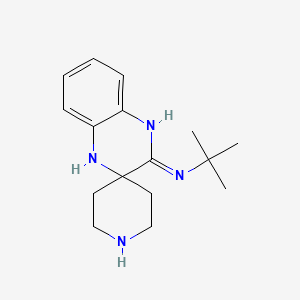

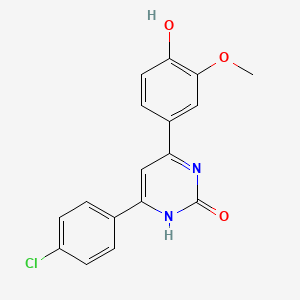
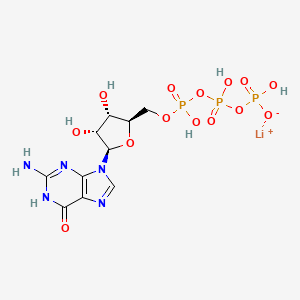

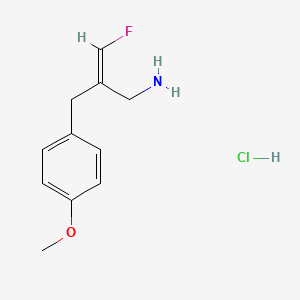

![(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol](/img/structure/B608608.png)
